![molecular formula C22H23N5O2 B2458219 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-06-4](/img/structure/B2458219.png)

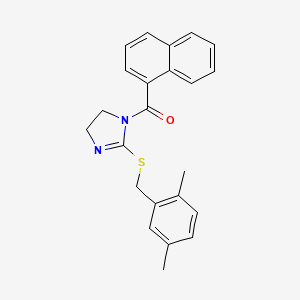

4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an oxo group (C=O), a phenylpropyl group (a benzene ring attached to a propyl chain), a p-tolyl group (a benzene ring with a methyl group at the para position), and an imidazo[2,1-c][1,2,4]triazine group (a fused ring structure containing nitrogen atoms) .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxo group might be reduced, or the aromatic rings might undergo electrophilic aromatic substitution .Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of imidazo[1,2,4]triazine derivatives and related compounds highlights the versatility of these molecules in chemical synthesis. One study describes the synthesis of thiazolo[3,2-a]- and triazolo[4,3-a]pyrimidines, as well as pyrimido[2,1-c]triazine derivatives, showcasing the chemical routes and spectral studies used to prove the structures of newly synthesized compounds (Haiza et al., 2000). Another example involves the synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, indicating the potential for producing candidate herbicides and exploring their mechanism of action (Li et al., 2008).

Applications in Biomedical Research

Compounds with the imidazo[1,2,4]triazine backbone have been explored for their biological activities, including antitumor, antiviral, and antimicrobial properties. For instance, some derivatives have shown remarkable antiavian influenza virus activity, highlighting their potential in antiviral research (Hebishy et al., 2020). Additionally, novel routes to synthesize benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives have been developed, underscoring the versatility of these compounds in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it an attractive target for cancer therapeutics .

Mode of Action

The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways downstream of c-Met, leading to a decrease in cellular proliferation and survival

Biochemical Pathways

By inhibiting c-Met kinase, the compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation . The disruption of these pathways leads to a decrease in tumor growth and metastasis .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The compound’s action results in decreased tumor growth and metastasis .

Properties

IUPAC Name |

8-(4-methylphenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-16-9-11-18(12-10-16)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHZSMWBNSMIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)

![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)

(prop-2-en-1-yl)amine](/img/structure/B2458143.png)

![4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin](/img/structure/B2458150.png)

![3-[3-(Dimethylamino)propyl]-1,3-dimethylurea](/img/structure/B2458152.png)

![(2R,4R,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/no-structure.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2458155.png)

![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)

![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)